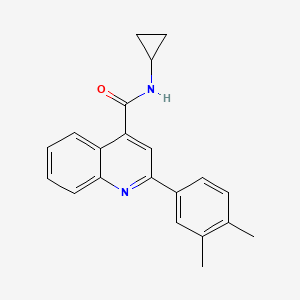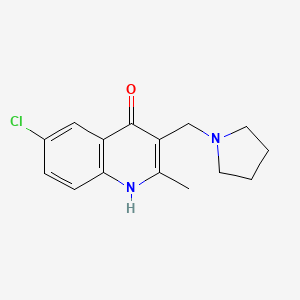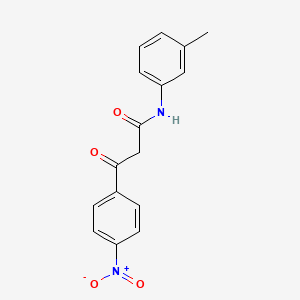
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit various biological activities.
Mecanismo De Acción
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide selectively inhibits the activity of a specific type of protein kinase known as protein kinase D (PKD). PKD plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide binds to the active site of PKD, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has several advantages as a pharmacological tool in scientific research. It exhibits high selectivity for PKD, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant inhibition of PKD.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of PKD based on the structure of N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Another potential direction is the study of the role of PKD in other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide could be used in combination with other pharmacological agents to enhance its therapeutic effects.
Métodos De Síntesis
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3,4-dimethylbenzoyl chloride, followed by cyclization and subsequent reaction with 4-chloro-2-methylquinoline. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential use as a pharmacological tool in scientific research. It has been found to exhibit selective inhibition of a specific type of protein kinase, which plays a crucial role in various cellular processes. N-cyclopropyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been used to study the role of this protein kinase in cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-13-7-8-15(11-14(13)2)20-12-18(21(24)22-16-9-10-16)17-5-3-4-6-19(17)23-20/h3-8,11-12,16H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQCEJKLBEHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3,4-dimethylphenyl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)
![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B5687882.png)
![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)